In Vitro BCR-ABL Kinase Inhibition Potency: Nilotinib vs. Imatinib
Nilotinib demonstrates 10- to 50-fold greater potency as an inhibitor of BCR-ABL1 compared to imatinib in biochemical assays [1]. The compound maintains an IC50 below 30 nM against BCR-ABL in murine myeloid progenitor cell proliferation assays, whereas imatinib exhibits an IC50 in the 260-600 nM range under comparable conditions [1]. This potency advantage is attributed to nilotinib's tighter fit within the inactive conformation of the ABL kinase domain, enabling effective inhibition of downstream signaling at lower drug concentrations [1].
| Evidence Dimension | BCR-ABL1 kinase inhibition potency (fold-difference vs. imatinib) |
|---|---|
| Target Compound Data | 10-50 fold more potent than imatinib; IC50 <30 nM in cellular proliferation assays |
| Comparator Or Baseline | Imatinib (first-generation TKI), defined as 1-fold potency baseline |
| Quantified Difference | 10- to 50-fold higher inhibitory potency for nilotinib |
| Conditions | Biochemical kinase assays and BCR-ABL-dependent murine myeloid progenitor cell proliferation assays |
Why This Matters
Higher potency enables lower effective concentrations in in vitro studies, reducing potential off-target effects at equivalent BCR-ABL inhibition levels.
- [1] Larson RA, et al. Pharmacokinetic profile of novel reduced-dose Danziten™ (nilotinib tablets) versus Tasigna® (nilotinib capsules): in vivo bioequivalence and population pharmacokinetic analysis. Cancer Chemother Pharmacol. 2025;95(1):56. DOI: 10.1007/s00280-025-04777-6. View Source
